molecular formula C6H6BrN3O2 B11875356 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid

Katalognummer: B11875356
Molekulargewicht: 232.03 g/mol
InChI-Schlüssel: COXYLUPVMOXLLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid is a high-purity chemical reagent intended for use in laboratory research. This compound serves as a versatile synthetic intermediate, particularly in the field of medicinal chemistry for the design and synthesis of novel active molecules . As a methylamino-substituted pyrimidine carboxylic acid, this compound offers multiple reactive sites for further chemical modification. The carboxylic acid group allows for coupling reactions to form amides or for further functionalization, while the bromine atom and the methylamino group make it a valuable precursor for constructing more complex heterocyclic systems . Researchers utilize this and related pyrimidine derivatives in structure-activity relationship (SAR) studies and as key fragments in inhibitor development . Handling and Storage: The product should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Notice: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C6H6BrN3O2

Molekulargewicht

232.03 g/mol

IUPAC-Name

5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H6BrN3O2/c1-8-5-3(7)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)(H,8,9,10)

InChI-Schlüssel

COXYLUPVMOXLLZ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=NC(=C1Br)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps and Conditions:

  • Starting Material : Ethyl 5-bromopyrimidine-4-carboxylate is synthesized via Minisci conditions using mucobromic acid (tetrabromo-γ-ketoaldehyde) and formamidine acetate in ethanol. Radical initiation under acidic conditions facilitates regioselective alkoxycarbonylation at the 4-position of the pyrimidine ring.

  • Ester Hydrolysis : The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide or hydrochloric acid. Yields for this step range from 70–85%.

  • Methylamino Introduction : The 6-position bromine is substituted with methylamine via nucleophilic aromatic substitution (SNAr). This reaction requires elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO, with yields of 50–65%.

Typical Yield : 3–8% over two steps (ester formation + hydrolysis).
Limitations : Low overall yield due to competing side reactions during radical initiation.

Direct Cyclocondensation of 2-Bromomalonaldehyde and Methylguanidine

A one-step method reported in Chinese Patent CN110642788A bypasses intermediate isolation by directly coupling 2-bromomalonaldehyde with methylguanidine derivatives under acidic conditions.

Reaction Mechanism:

  • Acid Catalysis : Glacial acetic acid serves as both solvent and proton donor, facilitating imine formation between the aldehyde and guanidine.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring, with simultaneous introduction of bromine at the 5-position and methylamino at the 6-position.

Optimized Conditions :

  • Temperature: 70–105°C

  • Catalyst: 3Å molecular sieves (to absorb water and shift equilibrium)

  • Yield: 33–43%

Advantages : Simplified workflow and reduced purification steps.
Challenges : Competing polymerization of malonaldehyde and low regioselectivity.

Multi-Step Functionalization of Preformed Pyrimidine Cores

Industrial-scale protocols often modify commercially available pyrimidine derivatives. For example, 5-bromo-4-cyanopyrimidine can be converted into the target compound via:

Sequential Reactions:

  • Cyanide Hydrolysis : Treatment with concentrated HCl yields 5-bromo-pyrimidine-4-carboxylic acid (85–90% yield).

  • Bromine-Methylamine Exchange : Pd-catalyzed Buchwald-Hartwig amination replaces the 6-position bromine with methylamine. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, yields reach 60–75%.

Typical Reaction Setup :

  • Solvent: Toluene or 1,4-dioxane

  • Temperature: 100–120°C

  • Ligand: BINAP or Xantphos

Scalability : Suitable for kilogram-scale production due to robust catalytic conditions.

Comparative Analysis of Methods

MethodYield (%)StepsCost EfficiencyScalability
Minisci Alkoxycarbonylation3–83LowLimited
Direct Cyclocondensation33–431ModerateHigh
Preformed Core Modification60–752HighIndustrial

Key Observations :

  • The direct cyclocondensation method offers operational simplicity but suffers from moderate yields.

  • Preformed core modification is optimal for large-scale synthesis despite higher initial material costs .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C5 Bromine

The bromine atom undergoes substitution reactions with nucleophiles, forming derivatives critical for pharmaceutical applications.

Key Observations :

  • Amine Substitution : Reacts with primary/secondary amines (e.g., cyclopropylamine) in DMF or THF under mild conditions (40–80°C) to yield 5-amino-pyrimidine analogs.

  • Thiol Substitution : Sodium hydrosulfide (NaSH) in ethanol replaces bromine with a thiol group at 60–80°C.

  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids .

Example Reaction :

Reagents/ConditionsProductYieldSource
Cyclopropylamine, DMF, 80°C5-Cyclopropylamino-6-(methylamino)pyrimidine-4-carboxylic acid65%

Decarboxylation of C4 Carboxylic Acid

Decarboxylation occurs under thermal or acidic conditions, forming 5-bromo-6-(methylamino)pyrimidine.

Key Observations :

  • Thermal Decarboxylation : Heating above 150°C in inert solvents (e.g., toluene) removes CO₂ .

  • Acid-Catalyzed Decarboxylation : Concentrated H₂SO₄ or polyphosphoric acid at 100–120°C facilitates CO₂ loss .

Reaction Pathway :

text
5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid → Δ or H+ → 5-Bromo-6-(methylamino)pyrimidine + CO₂↑

Esterification of C4 Carboxylic Acid

The carboxylic acid is esterified to improve solubility or enable further modifications.

Key Methods :

  • Thionyl Chloride/MeOH : Forms methyl ester at 70°C (55% yield) .

  • DCC/DMAP Coupling : Converts to activated esters for peptide coupling .

Example :

ReagentProductYieldConditions
SOCl₂/MeOHMethyl 5-bromo-6-(methylamino)pyrimidine-4-carboxylate55%70°C, 3h

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed cross-couplings:

Reaction Types :

  • Suzuki Coupling : With aryl boronic acids (Pd catalyst, K₂CO₃, 80°C) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines (Pd/Xantphos).

Catalytic Efficiency :

CatalystSubstrateYieldSelectivity
Pd(PPh₃)₄4-Methoxyphenylboronic acid72%>95%

Oxidation and Reduction

The methylamino group undergoes redox transformations:

  • Oxidation : H₂O₂/Na₂WO₄ oxidizes –NHCH₃ to –NOCH₃.

  • Reduction : NaBH₄ or LiAlH₄ reduces the pyrimidine ring under controlled conditions.

Impact : Modifications alter electronic properties and binding affinity in drug candidates.

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : Bromine departure is rate-limiting, facilitated by electron-withdrawing groups (carboxylic acid) .

  • Radical Pathways : Minisci alkoxycarbonylation under radical initiators (e.g., AgNO₃) enables functionalization .

Stability and Reactivity Trends

  • pH Sensitivity : Carboxylic acid deprotonates above pH 4, enhancing solubility but reducing electrophilicity .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research indicates that pyrimidine derivatives, including 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid, may act as inhibitors of viral replication. This suggests potential applications in developing antiviral therapies targeting specific viral pathogens.

Anticancer Activity

Studies have shown that similar pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant activity against various human tumor cell lines by selectively targeting folate receptors and inhibiting key enzymes involved in nucleotide biosynthesis .

Compound Target Cells Activity
Compound 1KB (human tumor cells)High activity (3.5 log kill)
Compound 2IGROV1 (ovarian cancer)Significant cytotoxicity

Anti-inflammatory Effects

Pyrimidines have also been studied for their anti-inflammatory properties. Compounds derived from this class can inhibit key inflammatory mediators like COX-2, suggesting a role in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies : In vivo studies involving SCID mice with KB tumors showed that related compounds exhibited high efficacy against both early and advanced-stage tumors. The mechanism was attributed to selective transport mediated by folate receptors .
  • Antiviral Studies : Preliminary investigations into the antiviral properties of pyrimidine derivatives revealed promising results in inhibiting viral replication, warranting further exploration for therapeutic applications against viral infections.
  • Anti-inflammatory Research : Recent findings demonstrated that certain pyrimidine derivatives significantly suppressed COX-2 activity in vitro, indicating their potential utility in managing inflammatory conditions .

Wirkmechanismus

Der Wirkungsmechanismus von 5-Brom-6-(methylamino)pyrimidin-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Brom- und Methylaminogruppen können die Bindungsaffinität und Spezifität der Verbindung für diese Zielstrukturen verstärken. Die Carbonsäuregruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, die den Verbindung-Zielstruktur-Komplex stabilisieren.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Analysis

The table below summarizes key structural and inferred properties of 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Reference
This compound Br (5), MeNH (6), COOH (4) ~273.08 (calculated) High polarity, acidic (pKa ~4-5), H-bond donor/acceptor [Inferred]
5-Bromo-6-hydroxypyrimidine-4-carboxylic acid Br (5), OH (6), COOH (4) ~234.98 Higher water solubility, stronger acidity (pKa ~3-4)
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Br (5), SCH₃ (2), COOH (4) ~248.12 Lipophilic (logP ~1.5), moderate acidity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) 188.59 Electron-withdrawing Cl, moderate solubility
5-Bromo-4-methoxy-6-methylpyrimidine Br (5), OCH₃ (4), CH₃ (6) 203.04 Lipophilic (logP ~1.8), neutral pH stability
Key Observations:
  • Carboxylic Acid vs. Methoxy/Hydroxyl Groups : The carboxylic acid at position 4 (target compound) increases acidity and water solubility compared to methoxy (e.g., 5-Bromo-4-methoxy-6-methylpyrimidine) or hydroxyl groups .
  • Methylamino vs. Hydroxyl/Methylthio: The methylamino group at position 6 enhances hydrogen-bonding capacity and basicity relative to hydroxyl () or methylthio () substituents. This may improve interactions with biological targets such as enzymes or receptors .
  • Bromine vs.

Spectroscopic and Electronic Properties

A comparative quantum chemical study () on 2-amino-5-bromo-6-methyl-4-pyrimidinol revealed that electron-withdrawing groups (e.g., -COOH) at position 4 significantly reduce the HOMO-LUMO gap compared to electron-donating groups (e.g., -OCH₃). This suggests that the target compound’s carboxylic acid group enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution reactions .

Biologische Aktivität

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Synthesis of this compound

The compound can be synthesized through various methods, commonly involving the bromination of pyrimidine derivatives followed by amination and carboxylation processes. For example, the condensation of formamidine acetate with mucobromic acid has been utilized to produce 5-bromo derivatives effectively . The synthesis pathway typically involves:

  • Bromination : Introduction of the bromine atom at the 5-position.
  • Amination : Addition of a methylamino group at the 6-position.
  • Carboxylation : Formation of the carboxylic acid group at the 4-position.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its interaction with specific biological targets.

Antitumor Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds within this structural class have shown potent inhibition of tumor cell proliferation through selective uptake mechanisms via folate receptors (FRs) and proton-coupled folate transporters (PCFT) .

In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, with mechanisms involving the disruption of nucleotide biosynthesis pathways. The inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) is particularly noteworthy, as it plays a critical role in purine metabolism essential for DNA synthesis .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at specific positions on the pyrimidine ring significantly influence biological activity. For example, substituents at the C5 and C6 positions affect receptor selectivity and potency against different cancer types .

Case Studies

Several case studies have documented the efficacy of this compound:

  • In Vitro Studies : A study reported that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
  • In Vivo Efficacy : In animal models bearing human tumor xenografts, treatment with this compound resulted in significant tumor regression compared to controls, demonstrating its potential for therapeutic use in oncology .

Comparative Data Table

Compound NameAntitumor Activity (IC50)Mechanism of Action
This compoundLow µM rangeInhibition of GARFTase; uptake via FRs/PCFT
Related Pyrimidine Derivative AModerate µM rangeSimilar mechanism; less selective
Related Pyrimidine Derivative BHigh µM rangeDifferent uptake mechanism

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid, and how can scalability challenges be addressed?

Answer:
The synthesis of this compound initially relies on high-temperature Claisen rearrangements or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for introducing methylamino groups) . However, scalability issues arise due to poor operability and quality control in large-scale Claisen rearrangements. To address this, consider:

  • Alternative pathways : Transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings for bromo-substitution) .
  • Process optimization : Use statistical design of experiments (DoE) to identify critical parameters (temperature, catalyst loading) and reduce batch-to-batch variability .
  • Purification strategies : Gradient recrystallization or preparative HPLC to isolate high-purity intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., bromo and methylamino groups) and assess tautomeric equilibria .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and impurity profiling .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV/Vis or MS detection to quantify purity (>95% threshold for research-grade material) .
  • X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are obtainable .

Advanced: How can computational methods like density functional theory (DFT) or molecular dynamics (MD) be applied to predict the reactivity or stability of this compound?

Answer:

  • Reactivity prediction : DFT calculations (e.g., B3LYP/6-31G* basis set) to map electrophilic/nucleophilic sites, such as bromine substitution susceptibility or carboxylic acid deprotonation energy .
  • Tautomerism analysis : MD simulations in solvent models (e.g., water, DMSO) to study tautomeric equilibria between keto-enol forms, which affect biological activity .
  • Reaction pathway modeling : Transition-state analysis for cross-coupling reactions to optimize catalyst selection (e.g., Pd vs. Cu) .

Advanced: What methodological strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

  • Comparative assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50_{50} protocols) to eliminate variability .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing bromine with chlorine or varying methylamino positions) to isolate functional group contributions .
  • Meta-analysis : Apply multivariate regression to published datasets, controlling for confounding variables like solvent polarity or incubation time .

Advanced: How can researchers optimize reaction conditions for derivatizing the pyrimidine core using design of experiments (DoE)?

Answer:

  • Factor screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst ratio) via fractional factorial design .
  • Response surface methodology (RSM) : Central composite design to maximize yield while minimizing byproducts (e.g., dehalogenation side reactions) .
  • Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to validate optimal conditions .

Advanced: What are the key considerations for functionalizing the pyrimidine core to enhance solubility or target binding affinity?

Answer:

  • Substituent polarity : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) at the 4-position to improve aqueous solubility .
  • Steric effects : Avoid bulky substituents at the 6-position (methylamino group) to prevent steric hindrance in enzyme binding pockets .
  • Mechanistic acylation : Use β-bromopropionyl chloride for selective amidation, monitored by 19^{19}F NMR if fluorinated analogs are synthesized .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.